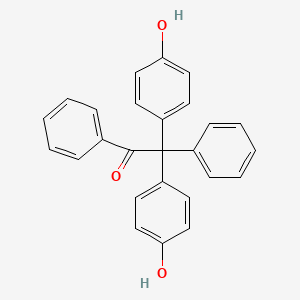

2,2-Bis(4-hydroxyphényl)-1,2-diphényléthanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” is a bisphenol . It is functionally related to a 1,1,1-trichloro-2,2-diphenylethane and a propionic acid .

Synthesis Analysis

A series of bisphenol A-based polyarylates was synthesized by using 2,2-bis (4-hydroxyphenyl) propane (BPA), terephthaloyl dichloride (TPC), and isophthaloyl dichloride (IPC) as raw materials and p-tert-butylphenol as a capping agent through interfacial polymerization . The successful introduction of p-tert-butylphenol into the backbone adjusted molecular masses and achieved a regulable improvement of the polymer’s thermal properties .

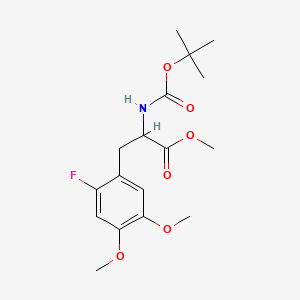

Molecular Structure Analysis

The molecular structure of “2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .

Physical and Chemical Properties Analysis

The physical and chemical properties of “2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone” include a molecular weight of 258.27 g/mol . It is insoluble with a density of 1.19 g/cm3 at 25 °C . The thermal mass loss 5% temperature of the polymers raised above 470 °C .

Applications De Recherche Scientifique

Chimie environnementale

Le 2,2-Bis(4-hydroxyphényl)-1,2-diphényléthanone est un produit persistant de la bio-oxydation du bisphénol A (BPA) dans l'eau environnementale enrichie . Il a été identifié à l'aide de la HPLC/UV/ESI-MS . Ce composé n'est pas biodégradé davantage, ce qui en fait un métabolite persistant du BPA .

Toxicologie

Ce composé est un produit de la biodégradation du BPA . Le BPA est un produit chimique perturbateur endocrinien bien connu, produit en grande quantité dans le monde entier . Les problèmes de santé causés par l'exposition au BPA ont suscité des inquiétudes publiques .

Métabolomique

Des études de métabolomique ont révélé que les intermédiaires de diverses voies métaboliques, telles que la glycolyse, le cycle de Krebs, la β-oxydation des acides gras à longue chaîne, la voie du pentose phosphate, le métabolisme des nucléosides, le métabolisme des acides aminés à chaîne ramifiée, le métabolisme des acides aminés aromatiques et le métabolisme des acides aminés soufrés, ont été modifiés de manière significative après une exposition au BPA . Cela suggère que le BPA, et par extension son métabolite this compound, a des effets toxiques complexes sur les organismes .

Découverte de biomarqueurs

Des études de métabolomique ont également identifié le lactate et la choline comme biomarqueurs les plus constamment associés à l'exposition au BPA . Comme le this compound est un métabolite du BPA, il peut également être associé à ces biomarqueurs

Mécanisme D'action

Target of Action

It’s worth noting that the compound’s structure is similar to that of bisphenol a (bpa), which is known to interact with estrogen receptors

Mode of Action

Based on its structural similarity to bpa, it may exhibit endocrine-disrupting properties . This means it could potentially interfere with the body’s endocrine system and produce adverse developmental, reproductive, neurological, and immune effects.

Biochemical Pathways

Bpa, a structurally similar compound, has been shown to interfere with various hormonal pathways, including estrogen and thyroid hormone pathways

Result of Action

Given its structural similarity to bpa, it might potentially cause cellular toxicities and diseases at extremely low doses .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s solubility, stability, and interaction with its targets. For instance, BPA degradation has been shown to be influenced by various environmental conditions . Similar factors might also influence the action of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone.

Analyse Biochimique

Biochemical Properties

The biochemical properties of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone are complex. It has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit O-GlcNAcase activity in PC12 cells

Cellular Effects

2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone has been shown to have significant effects on various types of cells and cellular processes. For example, it has been found to alter neural stem cell proliferation and differentiation in the rat brain, with these effects being dependent on the Wnt/β-Catenin signaling pathway . It also has the potential to alter several body mechanisms, including the immune system, neuroendocrine process, and reproductive mechanism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone can vary with different dosages in animal models. For example, it has been shown to have toxic or adverse effects at high doses

Metabolic Pathways

2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels

Transport and Distribution

2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethanone is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

Propriétés

IUPAC Name |

2,2-bis(4-hydroxyphenyl)-1,2-diphenylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20O3/c27-23-15-11-21(12-16-23)26(20-9-5-2-6-10-20,22-13-17-24(28)18-14-22)25(29)19-7-3-1-4-8-19/h1-18,27-28H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZGBOSFURUZFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(C2=CC=CC=C2)(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747175 |

Source

|

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23916-51-0 |

Source

|

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,2-diphenylethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(Trichloroacetyl)phenyl]benzenecarboximidoyl chloride](/img/structure/B588180.png)

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(3-fluorophenyl)ethanone Hydrochloride](/img/structure/B588187.png)